molecular formula C10H13NO2 B051002 N-methoxy-N,4-dimethylbenzamide CAS No. 122334-36-5

N-methoxy-N,4-dimethylbenzamide

Cat. No.: B051002
CAS No.: 122334-36-5
M. Wt: 179.22 g/mol
InChI Key: JFLVXYRFUSRSCR-UHFFFAOYSA-N
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Description

N-Methoxy-N,4-dimethylbenzamide (CAS: 122334-36-5) is a substituted benzamide derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure features a benzamide core with a methoxy group (-OMe) and two methyl groups (-CH₃) at the N- and 4-positions of the aromatic ring (Figure 1). Key physicochemical properties include a density of 1.07 g/cm³, a boiling point of 318.4°C at 760 mmHg, and a flash point of 146.3°C .

Synthetically, it is prepared via cross-dehydrogenative N─N coupling between N-methoxy-2,4-dimethylbenzamide and benzotriazole, yielding a pale yellow oil with a moderate isolated yield of 57% . Alternative routes, such as direct acylation of carboxylic acids, achieve higher yields (e.g., 93% for related analogs) . Spectroscopic characterization includes ¹H NMR (δ 3.41–3.56 ppm for -OCH₃ and -NCH₃) and ¹³C NMR (δ 170.0 ppm for the carbonyl group) , as well as HRMS data ([M + Na]⁺: 305.1001) .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methoxy-N,4-dimethylbenzamide can be synthesized through the reaction of 4-dimethylaminobenzoyl chloride with methanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-methoxy-N,4-dimethylbenzamide serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly noted for its role in the formation of carbon-carbon bonds and other functional groups through various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
OxidationReacts with oxidizing agents like KMnO4Carboxylic acids
ReductionReduced by agents like LiAlH4Amines
Nucleophilic SubstitutionSubstitutes with various nucleophilesSubstituted benzamides

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its mechanism involves binding to the active site of enzymes, thereby inhibiting their activity. This property makes it valuable for investigating metabolic pathways and drug design .

Case Study: Enzyme Inhibition

In a recent study, this compound was tested against various enzymes to evaluate its inhibitory effects. The compound demonstrated significant inhibition of enzyme activity at specific concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its ability to undergo diverse transformations allows for the synthesis of various derivatives that are important in medicinal chemistry .

Table 2: Industrial Uses of this compound

Application AreaSpecific Use
PharmaceuticalsIntermediate for drug synthesis
AgrochemicalsProduction of herbicides and pesticides
Specialty ChemicalsSynthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-methoxy-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-methoxy-N,4-dimethylbenzamide with structurally related benzamide derivatives:

Compound Molecular Formula Key Substituents Boiling Point (°C) Synthetic Yield Key Applications/Reactivity Reference
This compound C₁₀H₁₃NO₂ N-OMe, 4-CH₃ 318.4 57–93% Cross-coupling reactions
N-(2-Ethynylphenyl)-N,4-dimethylbenzamide C₁₇H₁₆NO₂ N-ethynylphenyl, 4-CH₃ - 47% Cycloisomerization catalysis
N-Chloro-N-methoxy-4-nitrobenzamide C₉H₈ClN₂O₄ N-Cl, N-OMe, 4-NO₂ - - Anomeric effect studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N-hydroxyl, 3-CH₃ - - Metal-catalyzed C–H functionalization

Key Observations :

  • Electronic Effects: The N-methoxy group in this compound enhances electron withdrawal, stabilizing the amide bond and facilitating cross-coupling reactions . In contrast, the N-chloro and nitro groups in N-chloro-N-methoxy-4-nitrobenzamide amplify steric and electronic effects, leading to elongated N–C bonds (1.4113 Å vs. 1.3970 Å for N–O bonds) due to reduced anomeric effects .
  • Synthetic Accessibility : this compound is synthesized in higher yields (57–93%) compared to N-(2-ethynylphenyl)-N,4-dimethylbenzamide (47%), reflecting the challenges of introducing alkynyl groups .

Reactivity and Functionalization

Cross-Coupling Reactions

This compound participates in cross-dehydrogenative N─N coupling with benzotriazole, forming a triazolo-fused product (isolated yield: 57%) . This reactivity is attributed to the electron-deficient amide nitrogen, which promotes oxidative coupling. Comparatively, Weinreb amide analogs (e.g., N-methoxy-N,4-dimethylpent-3-enamide) face synthetic limitations due to reagent toxicity (e.g., NaCN usage) .

Spectroscopic and Computational Analysis

Vibrational spectra (IR, Raman) and NMR data differentiate this compound from analogs:

  • IR Peaks : Strong absorption at 1724 cm⁻¹ (C=O stretch) and 1257 cm⁻¹ (C–O of methoxy) .
  • ¹H NMR : Distinct singlet at δ 3.41–3.56 ppm for N-bound methyl and methoxy groups .

In contrast, 3,4-dimethylbenzamide exhibits shifted carbonyl stretches (∼1680 cm⁻¹) due to reduced electron withdrawal . Theoretical studies (e.g., HOMO-LUMO analysis) further predict reactivity differences, with methoxy groups lowering LUMO energy and enhancing electrophilicity .

Biological Activity

N-methoxy-N,4-dimethylbenzamide (CAS No. 122334-36-5) is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential applications as an enzyme inhibitor and its role in protein-ligand interactions. This article explores the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Functional Groups : Methoxy group (-OCH₃) and two methyl groups on the nitrogen atom of the amide functional group.

These structural characteristics influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access. This inhibition can lead to a decrease in enzyme activity, impacting various biochemical pathways essential for cellular function.

Enzyme Inhibition

The compound is particularly noted for its role in enzyme inhibition studies:

  • Target Enzymes : Various enzymes involved in metabolic pathways.
  • Inhibition Type : Competitive inhibition through active site binding.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications and mechanisms:

  • Enzyme Inhibition Studies :
    • This compound has been employed in research focused on enzyme inhibition, demonstrating significant effects on specific biochemical pathways .
    • Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders.
  • Protein-Ligand Interactions :
    • The compound has been used to study protein-ligand interactions, providing insights into how structural modifications can enhance binding affinity and specificity .
  • Case Studies :
    • A study demonstrated that derivatives of benzamide, including this compound, significantly reduced cytoplasmic hepatitis B virus (HBV) DNA levels by inhibiting nucleocapsid assembly through specific interactions with HBV core proteins . This suggests potential applications in antiviral therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-Methoxy-N,N-dimethylbenzamideTwo methyl groups on nitrogenLacks methoxy substitution on nitrogen
N,N-DimethylbenzamideSimple dimethyl substitution without methoxyMore straightforward structure
N-Methoxy-N,N-dimethylbenzamideMethoxy group on nitrogenDifferent substitution pattern on benzene

This table illustrates how the structural features of this compound may influence its biological activity compared to other benzamide derivatives.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Chemistry : Used as an intermediate in the synthesis of complex organic molecules.
  • Biology : Employed in studies involving enzyme inhibition and protein-ligand interactions.
  • Medicine : Investigated for potential therapeutic applications in drug development targeting metabolic diseases and viral infections.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the optimized synthetic routes for N-methoxy-N,4-dimethylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via acylation using carboxylic acids and methoxy-methylamine derivatives. For example, a high-yield (93%) procedure involves reacting 2-naphthoic acid with methoxy-methylamine under trichloroisocyanuric acid activation, followed by purification via column chromatography . Alternatively, a 98% yield is achieved using phosphorus trichloride in toluene at 20–60°C, highlighting the importance of reagent choice and temperature control . Key variables include solvent polarity (dichloromethane vs. toluene), catalyst efficiency, and reaction time.

Q. Q2. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals a planar amide group with a dihedral angle of 13.8° relative to the benzyl ring, stabilized by N–H⋯O hydrogen bonds forming 1D networks . Geometrical parameters (e.g., C–H = 0.93 Å, N–H = 0.86 Å) and refinement metrics (R = 0.050, wR = 0.166) confirm accuracy. NMR (¹H/¹³C) and HRMS further validate purity and molecular weight alignment (e.g., calculated m/z 216.1019 vs. observed 216.1017) .

Advanced Research Questions

Q. Q3. What safety protocols are critical when handling this compound, given its mutagenic potential?

Methodological Answer: Ames II testing indicates mutagenicity comparable to benzyl chloride but lower than other anomeric amides . Hazard mitigation requires:

  • Ventilation : Use fume hoods for aerosol-prone steps (e.g., solvent evaporation).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .
  • Waste Disposal : Neutralize with 10% aqueous NaHCO₃ before incineration .

Q. Q4. How can computational methods predict the hydrogen-bonding behavior of this compound in crystal engineering?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model N–H⋯O interactions, correlating with SCXRD data. Lattice energy calculations (Morse potentials) predict stabilization energies (~25 kJ/mol) for 1D networks, aiding in co-crystal design .

Q. Q5. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields (93% vs. 98%) arise from substrate purity (e.g., O-benzyl hydroxylamine hydrochloride, 97% vs. >98%) and workup protocols . Resolution strategies:

  • Reagent Sourcing : Use suppliers with batch-specific certificates (e.g., Oakwood Chemical vs. Aladdin Bio-Chem).
  • In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progression.
  • Reproducibility Tests : Triplicate runs with statistical analysis (RSD <5%) .

Q. Mechanistic and Application-Oriented Queries

Q. Q6. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The methoxy group activates the aromatic ring via electron donation (+M effect), enhancing electrophilic substitution at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently (Pd(OAc)₂, K₂CO₃, DMF, 80°C) due to improved electron density at C4 . Hammett σ⁺ values quantify substituent effects, guiding regioselectivity in derivatization.

Q. Q7. What spectroscopic techniques best resolve tautomeric forms of this compound in solution?

Methodological Answer: Variable-temperature ¹H NMR (500 MHz, CDCl₃) identifies tautomers by monitoring N–H proton shifts (δ 3.56–3.41 ppm). IR spectroscopy (ATR mode) detects carbonyl stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹). Solvent polarity studies (e.g., DMSO vs. CCl₄) reveal tautomer ratios via integration .

Q. Q8. How can this compound serve as a pharmacophore in drug discovery?

Methodological Answer: The amide moiety enables hydrogen bonding with biological targets (e.g., kinase ATP pockets), while the methoxy group enhances lipophilicity (logP ~2.1). Derivatives with trifluoromethyl or pyridinyl substituents show promise as antimicrobial agents (MIC = 8–16 µg/mL against S. aureus) . Structure-activity relationship (SAR) studies optimize bioavailability via ClogP and topological polar surface area (TPSA) calculations .

Properties

IUPAC Name

N-methoxy-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVXYRFUSRSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408645
Record name N-methoxy-N,4-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122334-36-5
Record name N-methoxy-N,4-dimethylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N,4-dimethylbenzamide
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Synthesis routes and methods I

Procedure details

To a solution of 10.00 g of p-toluoyl chloride in 300 ml of dichloromethane, 6.94 g of N,O-dimethylhydroxyamine hydrochloride was added. The reaction solution was ice-cooled and 11.5 ml of pyridine was added dropwise. After the completion of dropwise addition, the mixture was stirred at room temperature for one hour and the solvent was evaporated under reduced pressure. The residue was combined with water, extracted with diethyl ether and then washed in turn with 10% hydrochloric acid, water and an aqueous saturated sodium hydrogen carbonate solution. After drying over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure to obtain 10.40 g of the desired compound as a colorless oily substance.
Quantity
10 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of N,O-dimethylhydroxylamine hydrochloride (8.20 g) in THF (dry) (75 mL) was added TEA (23.4 mL) at 0° C. After being stirred at 0° C. for 20 min, 4-methylbenzoyl chloride (10 g) in THF (dry) (20 mL) was added to the reaction mixture. The mixture was stirred at room temperature for 2 days. The mixture was quenched with water at room temperature and extracted with EtOAc. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give N-methoxy-N,4-dimethylbenzamide (11.7 g) as a yellow oil. n-Butyllithium (1.6 M in hexane) (25.1 mL) was added dropwise to a mixture of 1,4-dibromobenzene (8.29 g) in THF (dry) (105 mL) at −78° C. for 10 min. The mixture was stirred at the same temperature under nitrogen for 30 min to form white precipitates. A solution of N-methoxy-N,4-dimethylbenzamide (6 g) in THF (dry) (20 mL) was added to the reaction mixture at −78° C. and the mixture was stirred at the same temperature under nitrogen for 30 min and then at room temperature under a dry atmosphere with anhydrous calcium chloride tube overnight. The mixture was quenched with sat. NH4Cl aq. at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with EtOAc in hexane) to give the title compound (7.18 g) as a pale yellow solid.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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